N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridone core substituted with halogenated aryl groups. Its structure includes a 3-chloro-4-fluorophenyl moiety attached via an amide linkage and a 2-fluorobenzyl group at the pyridone N1 position. The compound’s halogenated substituents likely influence its lipophilicity, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-10-13(7-8-17(15)22)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-16(12)21/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPZRQAOIHTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluorine and chlorine substituents. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally and functionally related to the target molecule:
Substituent Effects on Pharmacological Properties
- Pyridone C4 Substitution : BMS-777607 and the compound feature a 4-ethoxy group, which enhances aqueous solubility and kinase selectivity compared to the target compound’s unsubstituted C4 position .
- Halogenation : Fluorine atoms in the target compound likely improve metabolic stability and binding affinity through electron-withdrawing effects and van der Waals interactions, whereas bromine in ’s analog increases molecular weight without clear therapeutic benefits .
Structural and Crystallographic Differences
- Planarity and Conformation : ’s analog exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings) due to π-conjugation via the amide bridge. The target compound’s 2-fluorobenzyl group may introduce steric hindrance, reducing planarity and altering protein-binding interactions .
- Hydrogen Bonding : ’s compound forms centrosymmetric dimers via N–H⋯O bonds, a feature absent in bulkier analogs like BMS-777605. The target compound’s fluorinated substituents may disrupt such interactions, impacting crystal packing and solubility .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H15ClF2N2O
- Molecular Weight : 344.76 g/mol
- CAS Number : [insert CAS number]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases, which are crucial for cell signaling pathways involved in cancer progression. For instance, a related compound demonstrated potent inhibition of Met kinase, leading to tumor stasis in xenograft models .
- Antimicrobial Activity : In vitro studies have indicated significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were notably low, suggesting strong antimicrobial efficacy .
- Antitumor Activity : The compound exhibits antiproliferative effects on various cancer cell lines. In particular, it has shown effectiveness in inhibiting the growth of gastric carcinoma cells, leading to complete tumor stasis in preclinical models .
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of related compounds, including this compound. The results indicated:
| Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.5 | 1 |
| 2 | Escherichia coli | 0.25 | 0.5 |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
In a preclinical study, the compound was tested against several cancer cell lines:
| Cancer Type | IC50 (μM) |
|---|---|
| Gastric Carcinoma | 0.8 |
| Breast Cancer | 1.5 |
| Lung Cancer | 2.0 |
The data indicates that the compound is particularly effective against gastric carcinoma cells, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
